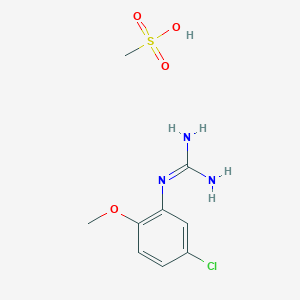

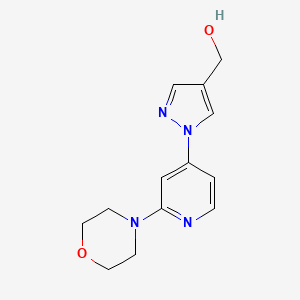

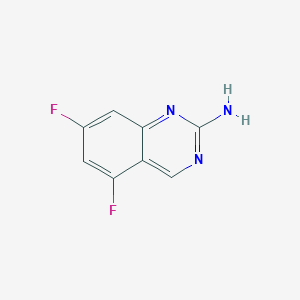

![molecular formula C11H14Cl3NS B1431192 2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride CAS No. 1864055-82-2](/img/structure/B1431192.png)

2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride

Overview

Description

“2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” is a synthetic compound that has gained significant attention in the field of biological and chemical research. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular formula of “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” is C11H14Cl3NS. The average mass is 298.7 g/mol. The structure is characterized by a pyrrolidine ring attached to a 2,6-dichlorophenyl sulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” are not detailed in the available literature. The compound’s molecular weight is 298.7 g/mol.Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application Summary : Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review highlights the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Pharmaceutical Research

- Application Summary : 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) was synthesized and its polymorphism was studied .

- Methods of Application : Polymorph screening was conducted in a variety of solvents, and the elusive single crystals of form II of HDMPA were harvested through melt crystallization .

- Results or Outcomes : Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained .

-

Scientific Field: Drug Discovery

- Application Summary : Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity . These compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The review reports bioactive molecules characterized by the pyrrolidine ring and its derivatives, including the synthesis and the reaction conditions .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Antidepressant Synthesis

- Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

- Results or Outcomes : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Future Directions

The future directions for research on “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” are not specified in the available literature. Given the interest in pyrrolidine derivatives in drug discovery , it is likely that further studies will explore the biological activities and potential therapeutic applications of this compound.

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NS.ClH/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCGQDIRGZOKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CSC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1431121.png)

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B1431123.png)

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1431124.png)

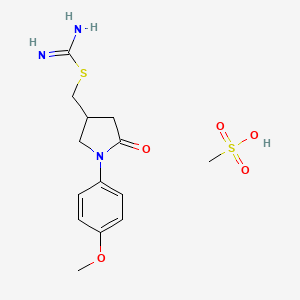

![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)